molecular formula C18H21Cl2N5OS B2709738 5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-69-6

5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2709738
CAS No.: 886910-69-6
M. Wt: 426.36
InChI Key: KNSWAFAFYBIXOM-UHFFFAOYSA-N
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Description

5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H21Cl2N5OS and its molecular weight is 426.36. The purity is usually 95%.
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Biological Activity

The compound 5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18Cl2N4OS
  • Molecular Weight : 373.30 g/mol

The compound features a thiazole ring fused with a triazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have been shown to possess antibacterial and antifungal activities. A study demonstrated that modifications in the thiazole and triazole rings can enhance the antimicrobial efficacy against various pathogens, suggesting that the target compound may also exhibit similar properties .

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented extensively. For example, a series of compounds synthesized from 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole derivatives were evaluated for their anti-inflammatory effects. These compounds showed significant inhibition of carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents . The target compound's structure suggests it may interact with inflammatory pathways similarly.

The proposed mechanism of action for compounds like the target molecule often involves modulation of specific pathways related to inflammation and infection. For instance:

  • Inhibition of Pro-inflammatory Cytokines : Compounds may inhibit the production of cytokines such as TNF-alpha and IL-6.
  • Blocking Enzymatic Activity : Inhibition of enzymes like COX and LOX involved in the inflammatory process.

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives based on a similar scaffold and evaluated their biological activities. The findings revealed that modifications significantly impacted their efficacy against inflammation and microbial infections .
  • Pharmacological Profiling : Another study focused on pharmacological profiling using in vitro assays to determine the compound's efficacy against specific bacterial strains. Results indicated promising antibacterial activity comparable to existing antibiotics .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of pathogens
Anti-inflammatoryReduced edema in animal models
Cytokine InhibitionDecreased TNF-alpha levels

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N5OS/c1-3-14-21-18-25(22-14)17(26)16(27-18)15(24-8-6-23(2)7-9-24)11-4-5-12(19)13(20)10-11/h4-5,10,15,26H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSWAFAFYBIXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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